Tributyl(3-methylbut-2-EN-1-YL)phosphanium chloride
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Overview
Description
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with three butyl groups and a 3-methylbut-2-en-1-yl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with 3-methylbut-2-en-1-yl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The reaction can be represented as follows:
[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{CH}_2\text{C(CH}_3\text{)=CH}_2\text{]}+\text{Cl}- ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Substitution: The chloride anion can be substituted with other nucleophiles.
Addition: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amines can replace the chloride anion.
Addition: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Major Products
Oxidation: Tributyl(3-methylbut-2-en-1-yl)phosphine oxide.
Substitution: Various phosphonium salts depending on the nucleophile used.
Addition: Saturated phosphonium compounds.
Scientific Research Applications
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules through prenylation.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tributyl(3-methylbut-2-en-1-yl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with molecular targets through ionic interactions, while the 3-methylbut-2-en-1-yl group can participate in addition and substitution reactions. These interactions facilitate the modification of molecular structures and the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: A related compound with three butyl groups attached to phosphorus.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Tributyl(phenylmethyl)phosphonium chloride: Similar structure with a phenylmethyl group instead of a 3-methylbut-2-en-1-yl group.
Uniqueness
Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and potential applications compared to other phosphonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
52750-96-6 |
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Molecular Formula |
C17H36ClP |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
tributyl(3-methylbut-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C17H36P.ClH/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h12H,6-11,13-16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CIEHZCLAWVZYBK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(C)C.[Cl-] |
Origin of Product |
United States |
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